Glucoerysodine
Description
Natural Distribution and Botanical Localization of Glucoerysodine
This compound is a characteristic secondary metabolite of the Erythrina genus, a group of flowering plants in the pea family, Fabaceae, comprising approximately 130 species of trees and shrubs found in tropical and subtropical regions worldwide. researchgate.netwikipedia.org
Research has confirmed the presence of this compound in a variety of Erythrina species. This widespread distribution underscores its significance as a chemical marker for the genus.
Erythrina addisoniae : Phytochemical studies of the seeds of Erythrina addisoniae have led to the isolation of this compound alongside other known alkaloids. nih.govebi.ac.ukekb.egresearchgate.net
Erythrina latissima : this compound has been identified in the seeds of Erythrina latissima, often co-occurring with a suite of other tetracyclic dienoid alkaloids. ebi.ac.ukacs.orgtandfonline.comuantwerpen.benih.govnih.govmalariaworld.orgresearchgate.netresearchgate.net
Erythrina lysistemon : This species, particularly when grown in Egypt, has been a source for the isolation of this compound. researchgate.netacs.orgbanglajol.infosci-hub.se
Erythrina senegalensis : The seeds of Erythrina senegalensis are known to contain this compound, among other alkaloids. mdpi.comchemrj.orgnih.govresearchgate.netresearchgate.net
Erythrina velutina : Investigations into the chemical constituents of Erythrina velutina have also revealed the presence of this compound in its seeds. ekb.egscispace.comresearchgate.net
Table 1: Distribution of this compound in Selected Erythrina Species
| Species | Plant Part | Reference(s) |
| Erythrina addisoniae | Seeds | nih.govebi.ac.ukekb.egresearchgate.net |
| Erythrina latissima | Seeds | ebi.ac.ukacs.orgtandfonline.comuantwerpen.benih.govnih.govmalariaworld.orgresearchgate.netresearchgate.net |
| Erythrina lysistemon | Not specified | researchgate.netacs.orgbanglajol.infosci-hub.se |
| Erythrina senegalensis | Seeds | mdpi.comchemrj.orgnih.govresearchgate.netresearchgate.net |
| Erythrina velutina | Seeds | ekb.egscispace.comresearchgate.net |
This compound is not uniformly distributed throughout the plant. Its concentration varies significantly among different plant organs, with the highest levels typically found in the seeds.
Seeds : The seeds are consistently reported as the primary site of this compound accumulation across various Erythrina species, including E. addisoniae, E. latissima, E. senegalensis, and E. velutina. nih.govebi.ac.ukekb.egresearchgate.netmdpi.comscispace.com This suggests a potential protective role for the alkaloid in ensuring the viability and defense of the plant's reproductive material.
Bark and Leaves : While the seeds are the most prominent source, other parts of the Erythrina plant, such as the bark and leaves, have also been investigated for their alkaloid content. However, reports specifically detailing the presence of this compound in these parts are less common compared to the extensive documentation of its occurrence in seeds.
Advanced Isolation Techniques for this compound and Related Alkaloids
The isolation and purification of this compound from complex plant matrices require a combination of classical and modern analytical techniques. The structural similarity of Erythrina alkaloids necessitates sophisticated separation methods to obtain pure compounds.
Chromatography is a cornerstone of natural product isolation. Various chromatographic techniques are employed to separate this compound from other co-occurring alkaloids and plant constituents.
Column Chromatography : This is a fundamental step in the purification process. Crude plant extracts are often subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. acs.orgnih.gov Elution with a gradient of solvents of increasing polarity allows for the separation of fractions enriched with alkaloids.
Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is frequently utilized. This high-resolution technique allows for the separation of closely related alkaloids, yielding highly pure this compound. acs.org
The integration of multiple analytical techniques, known as hyphenation, provides a powerful platform for the rapid identification and isolation of natural products.
HPLC-DAD-SPE-NMR : This advanced hyphenated system combines High-Performance Liquid Chromatography with a Diode-Array Detector (DAD), Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comuantwerpen.benih.govmalariaworld.org The DAD provides UV-Vis spectral data for initial identification, while the SPE unit automatically traps compounds of interest eluting from the HPLC column. These trapped compounds can then be directly analyzed by NMR, providing detailed structural information without the need for traditional, time-consuming isolation steps. This technique has been successfully applied to the isolation of this compound from the seeds of Erythrina latissima. tandfonline.comuantwerpen.benih.govmalariaworld.org
This approach combines biological testing with chemical fractionation to isolate bioactive compounds. Extracts are first screened for a specific biological activity. The active extracts are then fractionated, and each fraction is tested again. This process is repeated until a pure, active compound is isolated.
While the search results indicate that bioassay-guided fractionation has been used to isolate other alkaloids from Erythrina species for activities such as aphicidal and anticancer effects, specific examples of this technique being used to target and isolate this compound based on a particular bioactivity are not explicitly detailed in the provided context. ebi.ac.uknih.govresearchgate.netnih.govmdpi.com However, this strategy remains a powerful tool in natural product research for discovering compounds with specific biological functions. researchgate.net
Properties
CAS No. |
509-49-9 |
|---|---|
Molecular Formula |
C24H31NO8 |
Molecular Weight |
461.50 |
Origin of Product |
United States |
Occurrence, Isolation, and Structural Characterization Methodologies
Spectroscopic Methods for Structural Elucidation of Glucoerysodine
The definitive identification and structural characterization of this compound, like other complex natural products, rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. weebly.com It provides precise information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for an unambiguous assignment of the structure. researchgate.net
1D NMR Techniques:
¹H-NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shift of each proton signal gives clues about its electronic environment, while the integration (area under the signal) indicates the number of protons of that type. The splitting pattern (multiplicity) reveals how many protons are on adjacent atoms.
¹³C-NMR (Carbon-13 NMR): This technique provides a spectrum showing all the unique carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its functional group and hybridization state (e.g., aromatic, olefinic, aliphatic, or part of a glycosidic bond).
2D NMR Techniques: When 1D NMR spectra are too complex or crowded, 2D NMR techniques are used to establish correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). It is crucial for piecing together fragments of the molecule's structure. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is an essential tool for assigning specific protons to their corresponding carbons in the molecular skeleton. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting the different structural fragments identified by COSY and for establishing the position of substituents, such as the glucose moiety on the erysodine (B1194152) core. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the alkaloid.
Through the combined application of these NMR techniques, researchers can map out the entire tetracyclic dienoid structure of the erysodine aglycone and confirm the attachment point and β-configuration of the glucose unit. Specific proton and carbon NMR assignments for (+)-glucoerysodine have been reported in the literature. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (+)-Glucoerysodine
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
|---|---|---|
| Alkaloid Moiety | ||
| 1 | 124.2 | 6.22, d, 10.0 |
| 2 | 131.6 | 6.13, d, 10.0 |
| 3 | 47.7 | - |
| 4 | 175.0 | - |
| 5 | 63.8 | - |
| 6 | 134.4 | 6.88, s |
| 7 | 127.3 | - |
| 8 | 59.8 | 3.32, d, 12.0; 4.22, d, 12.0 |
| 10 | 36.8 | 2.45, m; 3.05, m |
| 11 | 29.4 | 1.85, m; 2.00, m |
| 12 | 212.0 | - |
| 15 | 146.5 | - |
| 16 | 143.1 | - |
| 17 | 112.5 | 6.84, s |
| OMe-16 | 56.4 | 3.86, s |
| Glucose Moiety | ||
| 1' | 104.9 | 5.10, d, 7.5 |
| 2' | 75.3 | 3.90, m |
| 3' | 78.1 | 4.00, m |
| 4' | 71.8 | 4.05, m |
| 5' | 78.3 | 3.80, m |
| 6' | 63.0 | 4.35, m; 4.55, m |
Data sourced from select literature. researchgate.net Values may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Modern hyphenated techniques, such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS), provide a powerful platform for the rapid analysis of complex mixtures like plant extracts. frontiersin.orgrsc.org
The process involves several key steps:
UPLC Separation: The crude or partially purified plant extract is first injected into a UPLC system. The UPLC column separates the individual components of the mixture based on their differential interactions with the stationary phase, allowing for the isolation of this compound from other co-occurring alkaloids in the time domain. frontiersin.org
ESI Ionization: As the separated compounds elute from the column, they enter the electrospray ionization (ESI) source. ESI is a soft ionization technique that generates charged molecular ions (e.g., [M+H]⁺ in positive ion mode) with minimal fragmentation. This is crucial for accurately determining the molecular weight of the intact glycoside.
QTOF Mass Analysis: The ions are then guided into the mass analyzer. A QTOF instrument combines a quadrupole, which can be used to select a specific ion, and a time-of-flight (TOF) analyzer, which measures the mass-to-charge ratio (m/z) of ions with very high resolution and accuracy. This allows for the determination of the elemental formula of the parent ion.
MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The parent ion of this compound is selected in the quadrupole and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into characteristic fragment ions. The fragmentation pattern, particularly the loss of the glucose unit (a loss of 162 Da), provides definitive evidence for the glycosidic nature of the compound and helps confirm the structure of the aglycone core. researchgate.net
This compound is a chiral molecule, meaning it has a specific three-dimensional structure and can exist as non-superimposable mirror images (enantiomers). nih.gov Determining the correct stereochemistry is essential for its definitive characterization.
Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. mgcub.ac.in The direction (+ or -) and magnitude of the rotation are characteristic of the molecule's specific 3D structure. Natural this compound is reported as (+)-β-D-glucoerysodine, indicating that it rotates plane-polarized light in a clockwise direction. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides more detailed stereochemical information than optical rotation. libretexts.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com An optically active compound will absorb the two types of polarized light differently, resulting in a characteristic CD spectrum. libretexts.org By comparing the experimental CD spectrum of an unknown compound to that of a related compound with a known absolute configuration or to spectra predicted by quantum-chemical calculations, the absolute stereochemistry of the chiral centers in the molecule can be unambiguously assigned. chiralabsxl.comrsc.org This is critical for confirming the stereochemistry of the spiroamine center and other asymmetric carbons in the alkaloid skeleton, as well as confirming the D-configuration of the attached glucose sugar.
Mass Spectrometry (MS) Techniques (e.g., UPLC-ESI-QTOF-MS/MS)
Isomers and Related Glycodienoid Alkaloids Co-isolated with this compound
This compound is rarely found in isolation. The chemical investigation of Erythrina species typically yields a complex mixture of structurally related tetracyclic dienoid alkaloids. These compounds often share the same core erysodine skeleton but differ in their substitution patterns (e.g., methylation, hydroxylation) or the identity and position of attached sugar moieties. The co-isolation of these related compounds provides valuable chemotaxonomic information and insight into the biosynthetic pathways within the plant.
Several known alkaloids are frequently isolated alongside (+)-β-D-glucoerysodine. nih.gov Furthermore, various isomers and closely related glycosides have been identified from different Erythrina species.
Table 2: Selected Isomers and Related Alkaloids Co-isolated with this compound
| Compound Name | Relationship to this compound | Source Species (Example) |
|---|---|---|
| Erysodine | Aglycone (non-glycosylated form) | Erythrina latissima nih.gov |
| Erysovine (B1240326) | Aglycone (positional isomer of erysodine) | Erythrina latissima nih.gov |
| Erysotrine | Aglycone (dihydro- derivative of erysovine) | Erythrina latissima nih.gov |
| Erythraline (B1235506) | Related dienoid alkaloid | Erythrina latissima nih.gov |
| (+)-11-β-Methoxythis compound | Methoxy-substituted isomer | Erythrina lysistemon researchgate.net |
| (+)-Rhamnoerysodine | Rhamnose-containing glycoside instead of glucose | Erythrina lysistemon researchgate.net |
| (+)-16-β-D-Glucoerysopine | Positional isomer of glucosylation | Erythrina latissima nih.gov |
| (+)-15-β-D-Glucoerysopine | Positional isomer of glucosylation | Erythrina latissima nih.gov |
| 8-Oxoerythraline | Oxidized derivative of a related alkaloid | Erythrina latissima nih.gov |
Biosynthetic Pathways and Chemical Synthesis of Glucoerysodine Analogues
Proposed Biogenetic Route to Erythrinan Alkaloids Preceding Glucoerysodine
The biosynthesis of Erythrinan alkaloids, the structural family to which this compound belongs, is believed to begin with the amino acid L-tyrosine. sci-hub.se L-tyrosine serves as the precursor for dopamine, a key building block. sci-hub.se Early investigations pointed to (S)-norprotosinomine as a primary intermediate in the formation of these alkaloids. sci-hub.se However, subsequent research using Erythrina crista-galli identified (S)-norreticuline as the crucial precursor. sci-hub.se
This biosynthetic starting point draws a parallel to the formation of other well-known alkaloid classes, such as morphinan (B1239233) and Amaryllidaceae alkaloids, which utilize (R)-reticuline and 4′-O‐methylnorbelladine as their respective intermediates. sci-hub.se This comparison is particularly noteworthy given the phylogenetic distance between the plant families; Erythrina belongs to the eudicot family Fabaceae, while Amaryllidaceae is a monocot family. sci-hub.se
A proposed key step in the biosynthetic cascade involves a nine-membered dibenz[d,f]azonine intermediate. vdoc.pub This intermediate is thought to undergo phenolic oxidation via a two-step single electron transfer (SET) mechanism, leading to a cationic intermediate. vdoc.pub A subsequent transannular aza-Michael-type reaction is proposed to form the characteristic tetrasubstituted C-5 spiro carbon center, paving the way for the biosynthesis of 15,16-methylenedioxy Erythrinan alkaloids like erythraline (B1235506) and its derivatives. vdoc.pub
Enzymatic Steps and Key Intermediates in this compound Biosynthesis
The biosynthesis of complex natural products like this compound involves a series of precisely controlled enzymatic reactions. While the complete enzymatic pathway for this compound is not fully elucidated, the general principles of carbohydrate and lipid biosynthesis provide a framework for understanding the likely steps.
In general, the synthesis of sugar nucleotides, which are activated forms of sugars ready for transfer, is a critical part of forming glycosides like this compound. youtube.com These activated sugar donors are typically derived from glucose through what is known as the Leloir pathway. youtube.com This involves the phosphorylation of glucose to glucose-6-phosphate, which is then converted through a series of enzymatic steps to a sugar nucleotide, such as UDP-glucose. youtube.com Glycosyltransferases are the enzymes responsible for transferring the sugar moiety from the activated donor to an acceptor molecule, in this case, the erysodine (B1194152) aglycone. youtube.com These enzymes are classified as either retaining or inverting, based on whether the stereochemistry at the anomeric carbon of the sugar is maintained or inverted during the transfer. youtube.com
The formation of the aglycone itself involves a complex series of reactions catalyzed by various enzymes. For instance, the initial steps of fatty acid synthesis, a process that also utilizes acetyl-CoA as a building block, involve enzymes like acetyl-CoA carboxylase. youtube.com This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. youtube.com While not directly analogous, this highlights the types of enzymatic machinery involved in building complex organic molecules from simple precursors.
Total Synthesis Strategies for the Erythrinan Skeleton
The total synthesis of the Erythrinan skeleton has been a long-standing challenge for organic chemists, leading to the development of numerous innovative strategies.
Divergent synthesis is a powerful strategy that allows for the preparation of multiple members of a natural product family from a common, advanced intermediate. nih.gov This approach improves efficiency and is particularly useful for structure-activity relationship studies. nih.gov
Several divergent strategies have been developed for the Erythrinan alkaloids. One approach, inspired by a proposed biosynthetic mechanism, involves the asymmetric transformation of a medium-sized chiral biaryl lactam into the core A-D ring system. researchgate.netcolab.ws This is achieved through a stereospecific singlet oxygen oxidation of a phenol (B47542) moiety, followed by a transannular aza-Michael reaction. researchgate.netcolab.ws Late-stage manipulation of functional groups on the periphery of the molecule allows for the flexible synthesis of various Erythrinan alkaloids. researchgate.net
Another strategy utilizes an intramolecular acylal cyclization (IAC) approach to rapidly assemble the tetracyclic core in a two-step domino process catalyzed by a Lewis acid. researchgate.net A unified approach has also been demonstrated through a key oxidative amidation and cyclization strategy. acs.org
The choice of the common intermediate is critical in a divergent synthesis. nih.gov For example, in the synthesis of marine tetracyclic meroterpenoids, aureol (B1238271) has been used as a common intermediate for the divergent synthesis of other natural and non-natural derivatives. nih.gov
The stereoselective synthesis of precursors is crucial for the total synthesis of complex, stereochemically rich molecules like this compound. nih.gov A major challenge in carbohydrate synthesis is the stereoselective construction of glycosidic linkages. nih.gov
One strategy to address this involves using a single type of donor glycoside that can be activated in different ways to achieve the desired stereochemistry for glycosylation of both primary and secondary alcohols. nih.gov For example, a per-benzylated glucosyl imidate donor can be activated with a combination of trimethylsilyltriflate and DMF for stereoselective α-glucosylation of a secondary alcohol, while activation with trimethylsilyl (B98337) iodide in the presence of triphenylphosphine (B44618) oxide allows for stereoselective α-glucosylation of primary alcohols. nih.gov
The synthesis of unnatural α-amino acids, another important class of chiral building blocks, has also seen the development of innovative stereoselective methods. chemrxiv.orgchemrxiv.org One such method involves the use of visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.orgchemrxiv.org This protocol allows for the use of readily available carboxylic acids as radical precursors. chemrxiv.orgchemrxiv.org
Vinylic tellurides of Z configuration have also been used as precursors in the stereoselective synthesis of Z-enynes and Z-trisubstituted enediynes. scielo.br These tellurides can be transformed into higher-order Z-vinyl cyanocuprates, which can then react with various electrophiles with retention of the Z double bond configuration. scielo.br
Divergent Synthetic Approaches to Core Structures
Rational Design and Synthesis of Novel this compound Analogues
The rational design and synthesis of novel analogues of bioactive natural products is a key strategy in drug discovery and chemical biology. nih.gov This approach aims to improve the potency, selectivity, and pharmacokinetic properties of the parent compound.
In the context of this compound, this would involve designing and synthesizing new derivatives with modified aglycone or sugar moieties. For example, computational methods like molecular docking can be used to predict how different modifications might affect the binding of the analogue to its biological target. nih.gov
The synthesis of these novel analogues can be achieved through a variety of methods, including the divergent and chemoenzymatic approaches described above. For example, a modular synthetic route was used to prepare 13 analogues of eryvarin H, another Erythrinan alkaloid, for biological evaluation. researchgate.net
The development of novel synthetic methodologies can also facilitate the synthesis of new analogues. For instance, a method for the synthesis of spiro[cyclohexane-1,1′-isochromane]-2,5-dien-4-one derivatives via an intramolecular oxidative dearomatization reaction was developed to create a library of new spirocyclohexadienone scaffolds. researchgate.net Similarly, the development of novel inhibitors for enzymes like CYP51 often involves the synthesis and evaluation of multiple series of related compounds to identify those with the most promising activity and selectivity profiles. cardiff.ac.uk
Pharmacological and Biological Activities: Mechanistic and in Vitro/in Vivo Research
Investigation of Metabolic Modulation and Cellular Bioenergetics
Recent scientific inquiry has focused on the potential of Glucoerysodine to modulate metabolic pathways and influence cellular energy production. This research has primarily been conducted in cellular models, exploring its effects on glucose metabolism and mitochondrial function.
Impact on Glucose Metabolism in Cellular Models
This compound, a compound derived from species of the Erythrina plant, has been identified as a modulator of glucose metabolism within cells. biosynth.com Research indicates that it targets and influences pathways associated with glucose uptake and utilization. biosynth.com In cellular models, the presence of this compound has been shown to facilitate improved glucose processing. biosynth.com This effect is of significant interest in the study of cellular energy and metabolic regulation. The study of glucose metabolism is fundamental to understanding cellular functions such as proliferation, growth, and survival. cellsignal.com
The regulation of glucose homeostasis is a complex physiological process. nih.gov At the cellular level, glucose is the primary substrate for ATP production. nih.gov The transport of glucose across the cell membrane is a critical step, often mediated by protein carriers. nih.gov Once inside the cell, glucose is typically phosphorylated, a step that traps it within the cell for subsequent metabolic processing. nih.govnih.gov
Influence on Mitochondrial Function and Energy Dynamics
Mitochondrial function is intrinsically linked to cellular metabolism and is crucial for meeting the high energy demands of various cellular processes. nih.gov Disruptions in mitochondrial metabolism are associated with numerous pathological conditions. researchgate.netsygnaturediscovery.com The intricate processes within the mitochondria, such as the tricarboxylic acid (TCA) cycle and the electron transport chain, are fundamental to energy production and are tightly regulated in response to the cell's energy requirements. researchgate.netnih.gov
Relevance to Research on Glucose-Related Cellular Mechanisms
The ability of this compound to modulate both glucose metabolism and mitochondrial function makes it a valuable tool for research into glucose-related cellular mechanisms. biosynth.com Scientists utilize its properties to investigate the intricate pathways of cell metabolism and energy dynamics. biosynth.com This research contributes to a broader understanding of metabolic health and the cellular responses to metabolic challenges. biosynth.com The study of such compounds aids in exploring the complex interplay between different metabolic pathways and their regulation. cellsignal.comresearchgate.net
Understanding the mechanisms that govern glucose homeostasis and cellular energy production is a key area of biomedical research. researchgate.netplos.org Cellular models are instrumental in dissecting these complex processes, allowing for the detailed study of metabolic fluxes and regulatory networks. plos.orgfrontiersin.org
Antimalarial Research Applications
This compound has been investigated for its potential activity against the malaria parasite, Plasmodium falciparum. This research has primarily involved in vitro studies to determine its efficacy against various parasite strains.
In Vitro Antiplasmodial Activity against Plasmodium falciparum Strains
In a study investigating tetracyclic spiro-alkaloids from the seeds of Erythrina latissima, this compound was one of seven compounds isolated. malariaworld.org The antiplasmodial activity of these compounds was assessed in vitro against the chloroquine-resistant K1 strain of Plasmodium falciparum. malariaworld.org While other compounds from the same plant, such as erysodine (B1194152) and erysovine (B1240326), demonstrated moderate activity, the specific activity of this compound was not detailed in the abstract. malariaworld.org The in vitro cultivation of P. falciparum is a primary method for screening the activity of new compounds. scielo.br
The following table summarizes the in vitro antiplasmodial activity of compounds isolated from Erythrina latissima against the P. falciparum K1 strain.
| Compound | IC50 (µM) |
| Erysodine | 6.53 |
| Erysovine | 4.05 |
| Chloroquine (B1663885) (Standard) | 0.14 |
| Data from Zarev Y, et al. (2020). malariaworld.org |
Comparative Efficacy with Standard Antimalarials in Research Models
Research comparing the efficacy of this compound directly with standard antimalarials in research models is limited in the provided search results. One study reported the IC50 value of the standard antimalarial chloroquine against the K1 strain of P. falciparum as 0.14 µM. malariaworld.org This provides a benchmark for the potency of new compounds. For a compound to be considered a promising candidate for further development, its IC50 value is often compared to that of established drugs. scielo.br The effectiveness of antimalarial drugs can vary significantly depending on the parasite strain and the presence of drug resistance. mmv.orgnih.gov
Cytotoxic Activity in Cell Line Research
The potential of this compound as a cytotoxic agent has been explored in various human cancer cell lines. Research in this area aims to determine the compound's ability to inhibit cell growth and viability, providing a preliminary assessment of its anticancer potential.
Evaluation against Various Human Cancer Cell Lines (e.g., Hep-G2, HeLa, HL-60, MRC-5)
This compound has been isolated from plant species such as Erythrina stricta and Erythrina latissima. kib.ac.cnmalariaworld.org Its cytotoxic effects have been evaluated against a limited number of cell lines. In one study, this compound was tested against the HeLa (cervical cancer) cell line, where it demonstrated an IC50 value greater than 20 μM. kib.ac.cn
While direct cytotoxic data for this compound against Hep-G2 (liver cancer) and HL-60 (leukemia) cell lines are not extensively detailed in the available research, related alkaloids from the Erythrina genus have been studied. For instance, erysodine, a structurally similar alkaloid, showed cytotoxic activity against Hep-G2 cells. nih.gov
In studies involving the normal human fetal lung fibroblast cell line, MRC-5, related Erythrina alkaloids such as erysodine and erysovine showed no cytotoxicity at concentrations up to 64.0 µM. malariaworld.org Specific cytotoxic evaluations of this compound against the MRC-5 cell line have not been reported in the reviewed literature. nih.govezbiosystems.comresearchgate.net
Interactive Data Table: Cytotoxicity of this compound and Related Compounds Below is a summary of the reported cytotoxic activities.
| Compound | Cell Line | Activity (IC50) | Source(s) |
| This compound | HeLa | > 20 µM | kib.ac.cn |
| Erysodine | Hep-G2 | 11.80 µg/mL | nih.gov |
| Erysodine | MRC-5 | > 64.0 µM (Non-toxic) | malariaworld.org |
| Erysovine | MRC-5 | > 64.0 µM (Non-toxic) | malariaworld.org |
Mechanisms of Action in Cell Apoptosis and Proliferation Inhibition Studies (in vitro)
The specific molecular mechanisms through which this compound may exert cytotoxic effects, such as the induction of apoptosis (programmed cell death) or the inhibition of cell proliferation, are not well-documented in dedicated in vitro studies.
Generally, the process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. malariaworld.orgthermofisher.com Both pathways converge on the activation of caspases, a family of protease enzymes that execute the process of cell death. thermofisher.comcreative-diagnostics.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) that promote mitochondrial permeabilization and the release of cytochrome c, and anti-apoptotic members (like Bcl-2) that inhibit this process. mdpi.com The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspases. mdpi.comnih.gov
While metabolites from the Erythrina genus, which is the source of this compound, are known to have mechanisms of action that include inducing apoptosis and autophagy, specific studies linking this compound to the activation of caspases, modulation of Bcl-2 family proteins, or cell cycle arrest in cancer cells are not available in the reviewed scientific literature. ebi.ac.uknih.gov Similarly, detailed research on its effects on the cell proliferation machinery has not been specifically reported. nih.govnih.gov
Neuropharmacological Investigations
The neuropharmacological activities of Erythrina alkaloids are a significant area of research, with studies focusing on their interactions with key components of the nervous system.
Cholinesterase Inhibitory Activity (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits. citius.technology While alkaloid-rich extracts from various Erythrina species have demonstrated inhibitory activity against both AChE and BChE, specific inhibitory concentrations (IC50 values) for pure this compound have not been reported. tandfonline.comtandfonline.com
Studies on related compounds from Erythrina variegata have identified other alkaloids, such as erysotine and erysodine, as inhibitors of AChE and BChE, respectively. nih.gov For example, an alkaloid-rich extract from Erythrina velutina was found to inhibit AChE with an IC50 of 0.87 mg/mL and BChE with an IC50 of 2.67 mg/mL. tandfonline.com However, the contribution of this compound to this activity remains to be determined.
Interactions with Nicotinic Acetylcholine Receptors (nAChRs) in Research Models
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. wikipedia.org A hallmark of Erythrina alkaloids is their activity as competitive antagonists at nAChRs. ebi.ac.uk
Research has shown that alkaloids like erysodine and dihydro-β-erythroidine (DHβE) are potent and selective competitive inhibitors of the α4β2 nAChR subtype. nih.govebi.ac.uknih.gov This antagonism is achieved by binding to the agonist site on the receptor, thereby blocking the action of acetylcholine. nih.gov While this compound is structurally part of this class of alkaloids, specific research detailing its binding affinity (Ki) or functional antagonism (IC50) at different nAChR subtypes has not been found in the reviewed literature. The structural similarities suggest it may share this antagonistic profile, but dedicated studies are required for confirmation.
Exploration of Anxiolytic and Sedative Properties (animal studies)
The traditional use of Erythrina species for anxiety and sleep disorders has prompted scientific investigation into their anxiolytic (anxiety-reducing) and sedative properties. thieme-connect.commdpi.com Animal models, such as the elevated plus-maze test in mice, are commonly used for this evaluation. scielo.br
Studies have demonstrated that crude extracts and isolated alkaloids from species like Erythrina mulungu and Erythrina suberosa exhibit significant anxiolytic-like effects. nih.govscielo.br For example, the alkaloids erythravine, erysodine, and erysothrine have been shown to produce measurable anti-anxiety effects in mice. nih.govscielo.br A sedative effect, often characterized by a decrease in locomotor activity, is another property associated with compounds that depress the central nervous system. umich.edumdpi.comphytopharmajournal.com
Despite the established anxiolytic and sedative activities of several Erythrina alkaloids, specific animal studies investigating the potential of isolated this compound to produce these effects have not been reported in the scientific literature reviewed.
Antimicrobial and Antifungal Research
In Vitro Antifungal Activity against Candida Species Biofilms
The formation of biofilms by Candida species presents a significant challenge in treating fungal infections, as these structures are often resistant to conventional antifungal drugs. Research into natural compounds that can inhibit or disrupt these biofilms is therefore of great interest.
Studies have shown that extracts from plants containing various alkaloids can exhibit antifungal properties. For instance, extracts from Erythrina senegalensis have demonstrated the ability to inhibit the formation of biofilms by Candida albicans and Candida glabrata. plos.org The minimum inhibitory concentrations (MIC) for the extract against these species ranged from 3.91 to 31.25 μg/mL. plos.org This suggests that compounds within the extract, which could include alkaloids like this compound, possess antifungal activity.
While direct studies on this compound's effect on Candida biofilms are limited, the known antifungal activity of related plant extracts provides a basis for further investigation. The ability of these extracts to act synergistically with existing antifungal drugs like fluconazole (B54011) and nystatin (B1677061) further highlights their potential. plos.org
Interactive Table: Antifungal Activity of Erythrina senegalensis Extract against Candida Species
| Candida Species | MIC Range (μg/mL) | Biofilm Inhibition (SMIC50) (μg/mL) | Mature Biofilm Disruption (SMIC50) (μg/mL) |
| C. albicans ATCC 10231 | 3.91–31.25 | 16–64 | 128–>512 |
| C. glabrata ATCC 2001 | 3.91–31.25 | 16–64 | 128–>512 |
Source: plos.org
Mechanistic Studies on Biofilm Formation Prevention and Disruption
The mechanisms by which Candida biofilms resist antifungal agents are multifaceted. They include the production of an extracellular matrix that can sequester drugs, increased activity of efflux pumps to remove drugs from the cells, and the activation of stress response pathways. nih.gov The extracellular matrix, in particular, which contains components like β-1,3 glucan and extracellular DNA, plays a crucial role in resistance to various antifungals. nih.gov
Research on biomaterials and nanoparticles offers insights into potential mechanisms for disrupting these biofilms. For example, some nanoparticles can penetrate the dense biofilm matrix and target fungal cells directly. frontiersin.org The mechanism often involves disrupting the fungal cell membrane and inhibiting intracellular processes, leading to arrested cell metabolism. frontiersin.org
While specific mechanistic studies on this compound are not yet available, the actions of related compounds and extracts suggest potential pathways. The inhibition of biofilm formation by Erythrina senegalensis extract at concentrations slightly higher than those needed to inhibit planktonic cell growth indicates an interference with the initial stages of biofilm development. plos.org The significantly higher concentrations required to disrupt mature biofilms underscore the challenge of eradicating established biofilm structures. plos.org
Antioxidant Activity Studies (in vitro models)
In vitro antioxidant assays are crucial for identifying compounds that can counteract oxidative stress, a factor implicated in numerous diseases. nih.govmedwinpublishers.com Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. medwinpublishers.com
Studies on various plant extracts and their components have demonstrated significant antioxidant potential. For example, glucose derivatives have been shown to protect plasma proteins and lipids from damage induced by peroxynitrite, a potent oxidant. nih.gov These derivatives were found to decrease the formation of 3-nitrotyrosine (B3424624) and carbonyl groups, and inhibit lipid peroxidation. nih.gov
While direct comprehensive studies on the antioxidant activity of pure this compound are not extensively detailed in the available literature, the general antioxidant properties of alkaloids and glycosides from various plant sources are well-documented. nih.gov The presence of phenolic and flavonoid compounds in plant extracts is often correlated with their antioxidant capacity. mdpi.com
Interactive Table: Antioxidant Activity of select plant-derived extracts (Example Data)
| Extract/Compound | Assay | IC50 Value |
| Caralluma europaea ethyl acetate (B1210297) fraction | DPPH | 0.22 ± 0.01 mg/mL |
| Ascorbic Acid (Standard) | DPPH | 0.17 ± 0.003 mg/mL |
| Curcuma longa ethanolic extract | DPPH | 123.20% ± 0.06% µg/ml |
| Camellia sinensis ethanolic extract | DPPH | 24.74% ± 0.1% µg/ml |
Estrogenic Activity and Receptor Modulation Research (in vitro)
In vitro bioassays are valuable tools for screening chemicals for their ability to interact with nuclear receptors, such as the estrogen receptor (ER). nih.gov The ER-CALUX assay, for instance, measures estrogenic activity by detecting the activation of luciferase gene expression under the control of estrogen response elements. wur.nl
Research on glycosides from Cistanche deserticola has demonstrated estrogenic activity in MCF-7 cells, a human breast cancer cell line. phcog.com These glycosides were found to enhance cell proliferation in a dose-dependent manner and upregulate the mRNA and protein expression of both ERα and ERβ. phcog.com
Although a direct link to this compound is not established in these studies, the investigation of glycosidic compounds highlights a potential area for future research into this compound's own estrogenic or receptor-modulating activities. The structural similarities between different plant-derived glycosides could imply shared biological activities. researchgate.net
Anti-HIV-1 Activity in Research Contexts (general Erythrina alkaloids)
Alkaloids isolated from various species of the Erythrina genus have been a subject of research for their potential anti-HIV-1 activity. nih.gov Studies on the crude alkaloidal fraction from the seeds of Erythrina abyssinica have shown a protective effect against HIV-1 induced cytopathogenicity in MT-4 cells. africaresearchconnects.comresearch-nexus.netnih.gov
Bioassay-guided fractionation of this extract led to the isolation of several Erythrina alkaloids, including erysodine, a structurally related compound to this compound. africaresearchconnects.comresearch-nexus.netnih.gov The crude alkaloidal fraction exhibited a 50% cytotoxic concentration (CC₅₀) of 53 µM in mock-infected MT-4 cells and a 50% effective concentration (EC₅₀) of >53 µM for protecting MT-4 cells against HIV-1. nih.gov For comparison, the standard anti-HIV drug efavirenz (B1671121) (EFV) had a CC₅₀ of 45 µM and an EC₅₀ of 0.003 µM. nih.gov This indicates that while the alkaloids show promise, their potency is significantly lower than established treatments. africaresearchconnects.com The proposed mechanism for some isoquinoline-type alkaloids involves the inhibition of viral entry and reverse transcription. researchgate.net
Interactive Table: Anti-HIV-1 Activity of Erythrina abyssinica Crude Alkaloidal Fraction
| Compound/Fraction | CC₅₀ (µM) in MT-4 cells | EC₅₀ (µM) against HIV-1 |
| Crude Alkaloidal Fraction | 53 | >53 |
| Efavirenz (EFV) | 45 | 0.003 |
Structure Activity Relationship Sar Studies of Glucoerysodine and Its Analogues
Identification of Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For Erythrina alkaloids, their primary activity is competitive antagonism at neuronal nAChRs, especially the α4β2 subtype. uchile.clnih.gov
Key pharmacophoric features identified for this class of compounds include:
A Protonated Nitrogen Atom: Like many nAChR ligands, Erythrina alkaloids possess a tertiary amine that is protonated at physiological pH. This cationic center is a crucial pharmacophore element. However, unlike agonists such as acetylcholine (B1216132) which form strong cation-π interactions with a conserved tryptophan residue (α4Trp182) in the receptor binding site, the protonated nitrogen of Erythrina antagonists is predicted to engage in weaker van der Waals contacts with this residue. uchile.clnih.gov
Aromatic Ring System: The aromatic D-ring is a common feature among the more potent antagonists in this family, contributing to binding affinity. ufl.edu
Hydrogen-Bonding Group: A hydrogen-bonding substituent at the C-16 position on the D-ring is a significant determinant of high affinity for the α4β2 nAChR. uchile.clnih.gov This feature facilitates a key interaction with the receptor.
Impact of Glycosylation on Biological Efficacy and Selectivity
Glucoerysodine is the glycoside derivative of erysodine (B1194152), meaning it has a glucose molecule attached. The addition of this sugar moiety significantly alters the molecule's physicochemical properties, such as polarity and molecular weight, which in turn affects its biological efficacy and selectivity.
While erysodine is a well-documented potent antagonist at α4β2 nAChRs, the glycosylation to form this compound can modulate its activity profile. uchile.clnih.gov For instance, in a study assessing cytotoxicity, erysodine and other non-glycosylated alkaloids showed certain levels of activity, whereas this compound itself did not exhibit significant cytotoxicity. sci-hub.se However, this compound was found to act synergistically with TNF-related apoptosis-inducing ligand (TRAIL), suggesting that glycosylation can introduce novel biological interactions or modify existing ones. sci-hub.se
The glucose moiety can influence:
Receptor Binding: The bulky and polar glucose group may sterically hinder the optimal positioning of the core alkaloid structure within the nAChR binding pocket, potentially reducing its affinity compared to the aglycone (erysodine).
Pharmacokinetics: Glycosylation generally increases water solubility and can affect how a compound is absorbed, distributed, metabolized, and excreted. This can alter its bioavailability and duration of action. For example, the high polarity of this compound might reduce its ability to cross the blood-brain barrier, a desirable feature for peripherally acting drugs but a limitation for CNS targets. acgpubs.org
Target Selectivity: The presence of the sugar could facilitate interactions with other biological targets, such as carbohydrate-binding proteins (lectins) or enzymes, leading to a different spectrum of biological activities compared to the non-glycosylated form. sci-hub.se
Role of Specific Functional Groups and Stereochemistry in Target Interaction
SAR studies on a series of Erythrina alkaloids have elucidated the critical role of specific functional groups and their stereochemistry in the interaction with the α4β2 nAChR.
C-16 Hydroxyl Group: The presence of a hydroxyl (-OH) group at the C-16 position, as seen in erysodine and erysopine, is a major determinant of potency. uchile.clnih.gov This group is predicted to act as a hydrogen bond donor, interacting with the side chain of a tyrosine residue (α4Tyr126) in the 'loop A' of the receptor's binding site. nih.gov
C-15 Methoxy (B1213986) Group: Erysodine possesses a methoxy (-OCH₃) group at C-15. Comparison with erysovine (B1240326), which has the methoxy group at C-16 and the hydroxyl at C-15, shows that erysovine has a slightly higher affinity, indicating that the precise positioning of these groups on the aromatic ring influences binding. ufl.edu
Lactone Ring vs. Aromatic Ring: The Erythrina alkaloids can be divided into those with an aromatic D-ring (like erysodine) and those with a lactone D-ring (like dihydro-β-erythroidine, DHβE). ufl.edu Both groups contain potent nAChR antagonists. In DHβE, the lactone carbonyl group is believed to form a hydrogen bond with α4Tyr126, playing a similar role to the C-16 hydroxyl group in erysodine. nih.gov
Stereochemistry: The absolute stereochemistry of the tetracyclic spiroamine framework is indispensable for activity. The rigid conformation locks the molecule into a shape that is complementary to the receptor's binding site. jst.go.jpvdoc.pub
The following table summarizes the binding and functional inhibition data for several Erythrina alkaloids at the human α4β2 nAChR, highlighting these SAR principles.
| Compound | Substituent at C-15 | Substituent at C-16 | Binding Affinity (Ki, nM) uchile.cl | Functional Inhibition (IC50, nM) uchile.cl |
|---|---|---|---|---|
| Erysodine | -OCH₃ | -OH | 50 | 15 |
| Erysopine | -OH | -OH | 110 | 32 |
| Erysotrine | -OCH₃ | -OCH₃ | 510 | 100 |
| O-acetylerysodine | -OCH₃ | -OCOCH₃ | 60 | 18 |
Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods are invaluable for visualizing and understanding the interactions between Erythrina alkaloids and their biological targets at an atomic level.
Molecular Docking: Docking studies have been extensively used to predict the binding poses of erysodine and its analogues within the ligand-binding domain of nAChR homology models. uchile.clnih.govresearchgate.net These studies were the first to propose the specific hydrogen bond between the C-16 hydroxyl of erysodine and the α4Tyr126 residue of the receptor. nih.gov Docking simulations also helped rationalize the observed differences in affinity among various analogues, showing how substitutions affect the fit within the binding pocket. uchile.cl For example, docking of O-acetylerysodine revealed that its acetyl carbonyl group could also form a hydrogen bond with α4Tyr126, explaining its similar potency to erysodine. nih.gov Furthermore, docking studies have explored the interaction of this compound and erysodine with other targets like acetylcholinesterase (AChE), where both compounds showed favorable binding scores. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.net For related alkaloids, MD simulations have been used to evaluate the stability of the interactions predicted by docking and to understand how the ligand and receptor mutually adapt their conformations to achieve optimal binding. researchgate.net These simulations can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, adding confidence to the proposed binding model.
Design Principles for Optimized Analogues Based on SAR Insights
The accumulated SAR data, supported by computational modeling, provides clear principles for the rational design of novel analogues with optimized properties.
Maintain the Core Scaffold: The tetracyclic spiroamine framework is essential for correct orientation and should be retained. jst.go.jp
Incorporate a Hydrogen-Bonding Moiety: A key design element is the inclusion of a functional group at or near the C-16 position that can act as a hydrogen bond acceptor or donor to interact with residue α4Tyr126. This has been shown to be critical for high affinity. nih.gov The success of both the hydroxyl group in erysodine and the lactone in DHβE validates this principle. nih.govufl.edu
Modulate the Aromatic D-ring: Substitution on the aromatic ring can fine-tune binding affinity and selectivity. The pattern of hydroxyl and methoxy groups, as seen in the differences between erysodine, erysopine, and erysotrine, can be systematically varied to optimize interactions. uchile.cl
Modify the Nitrogen: While the protonated nitrogen is a key pharmacophore, its substitution is generally not well-tolerated as it can disrupt essential interactions within the binding site. uchile.clnih.gov
Consider Glycosylation for Specific Applications: While glycosylation may decrease affinity for the primary nAChR target, it can be used as a strategy to alter pharmacokinetic profiles or to target the molecule to different tissues or biological pathways, as suggested by the unique synergistic activity of this compound. sci-hub.se This could be a principle for designing peripherally restricted drugs or compounds with novel mechanisms of action.
These principles have been applied in the synthesis of novel Erythrina alkaloid analogues aimed at achieving greater subtype selectivity and improved therapeutic profiles. acgpubs.orgjst.go.jp
Advanced Analytical Techniques in Glucoerysodine Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in natural product research, offering highly accurate mass measurements that are critical for the identification of compounds like Glucoerysodine. researchgate.netunivie.ac.at Unlike unit mass resolution instruments, HRMS can determine the mass-to-charge ratio (m/z) of an analyte to several decimal places, which allows for the calculation of a unique elemental formula. nih.gov
In the context of this compound research, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm its structure following isolation. tandfonline.com This technique is pivotal for distinguishing this compound from other co-eluting compounds and isomers that may have the same nominal mass but different elemental compositions. The high mass accuracy, typically below 5 parts per million (ppm), significantly increases the confidence in the proposed molecular formula. hilarispublisher.com
HRMS is particularly powerful for metabolite profiling of complex plant extracts, such as those from Erythrina species. wuxiapptec.commdpi.com When coupled with liquid chromatography, it can generate a detailed profile of the various alkaloids and other secondary metabolites present in a sample. wuxiapptec.com This untargeted or targeted approach helps in identifying known metabolites by matching their accurate mass and isotopic patterns against databases, and in tentatively identifying novel compounds. univie.ac.atnih.gov The ability of modern HRMS instruments, like the Orbitrap or Time-of-Flight (TOF) analyzers, to provide high resolution and mass accuracy is essential for reducing ambiguity and avoiding misidentification in complex biological matrices. hilarispublisher.comthermofisher.com
Table 1: Comparison of HRMS and Unit Mass Resolution MS in Alkaloid Identification
| Feature | High-Resolution Mass Spectrometry (HRMS) | Unit Mass Resolution Mass Spectrometry |
|---|---|---|
| Mass Accuracy | Typically < 5 ppm (e.g., m/z 447.2071) | Nominal mass (e.g., m/z 447) |
| Specificity | High; can distinguish between isobaric compounds with different elemental formulas. | Low; cannot distinguish between isobaric compounds. |
| Compound Identification | Allows for confident determination of elemental composition. nih.gov | Relies heavily on fragmentation patterns and retention time matching. |
| Application in Metabolomics | Ideal for untargeted profiling and identification of unknowns in complex mixtures. wuxiapptec.commdpi.com | Primarily used for targeted quantification of known compounds. |
Advanced NMR Techniques for Complex Mixture Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including complex alkaloids like this compound. uantwerpen.be It provides detailed information about the carbon-hydrogen framework of a molecule. spectroscopyonline.com The structure of this compound, isolated from sources like Erythrina latissima, has been elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. tandfonline.comresearchgate.net
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information on the types and numbers of protons and carbons in the molecule. For this compound, these spectra reveal the characteristic signals of the tetracyclic spiro-alkaloid core and the attached glucose moiety. researchgate.net
2D NMR techniques are crucial for assembling the complete structure by establishing connectivity between atoms:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together spin systems within the molecule. uantwerpen.be
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. uantwerpen.be
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule, such as linking the glucose unit to the alkaloid core and establishing the connectivity across quaternary carbons. uantwerpen.be
For stereochemical assignment, advanced NMR methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments identify protons that are close in space, providing crucial information about the relative configuration of stereocenters. In challenging cases, computational methods that calculate predicted NMR shifts for different possible stereoisomers (such as the DP4+ probability analysis) can be compared with experimental data to assign the correct stereochemistry with high confidence. rsc.orgnih.gov
Table 2: Key NMR Experiments in the Structural Elucidation of this compound
| NMR Experiment | Information Provided | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Number, chemical environment, and multiplicity of protons. | Identifies aromatic, olefinic, aliphatic, and sugar protons. researchgate.net |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifies all 24 carbons of the molecule, including the alkaloid and glucose parts. researchgate.net |
| COSY | ¹H-¹H correlations through bonds (J-coupling). | Maps the proton-proton connectivity within the alkaloid rings and the sugar. uantwerpen.be |
| HSQC | Direct ¹H-¹³C correlations. | Assigns each carbon to its directly attached proton(s). uantwerpen.be |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments and establishes the overall structure, including the glycosidic linkage. uantwerpen.be |
Chromatographic Method Development for Quantitative Analysis and Purity Assessment (e.g., HPLC-DAD, UPLC)
Chromatographic techniques are fundamental for both the isolation and analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for this purpose. measurlabs.comnih.gov HPLC-DAD allows for the separation of this compound from a complex mixture of other alkaloids and plant metabolites based on its polarity. uantwerpen.benih.gov The DAD provides spectral information across a range of UV-Vis wavelengths simultaneously, which aids in peak identification and purity assessment. measurlabs.comrsc.org
Method development in HPLC involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradient), pH, and flow rate to achieve the best possible separation (resolution) of the target analyte from impurities. mdpi.comnih.gov For quantitative analysis, a validated HPLC-DAD method can be used to determine the concentration of this compound in a sample by comparing its peak area to that of a certified reference standard. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. americanpharmaceuticalreview.com UPLC systems use columns with smaller particle sizes (<2 µm), which allows for operation at higher pressures. This results in much faster analysis times, superior resolution, and increased sensitivity, making it highly suitable for high-throughput quantitative analysis and purity assessment of compounds like this compound. waters.commdpi.com
Hyphenated Analytical Systems for Comprehensive Characterization (e.g., HPLC-DAD-SPE-NMR, UPLC-ESI-QTOF-MS/MS)
Hyphenated systems, which couple a separation technique with one or more spectroscopic detectors, provide a wealth of information from a single analysis. The isolation and identification of this compound from Erythrina latissima seeds is a prime example of the power of the HPLC-DAD-SPE-NMR system. uantwerpen.benih.govmalariaworld.org
In this setup:
HPLC-DAD: The crude plant extract is separated by HPLC, and the DAD monitors the effluent, providing a chromatogram that indicates the retention time and UV spectrum of each compound. malariaworld.org
SPE (Solid-Phase Extraction): When the peak corresponding to this compound elutes from the column, it is automatically trapped onto a small SPE cartridge. This process can be repeated multiple times to accumulate enough material for analysis. tandfonline.com
NMR (Nuclear Magnetic Resonance): The trapped this compound is then eluted from the SPE cartridge with a deuterated solvent directly into the NMR spectrometer for full structural elucidation (1D and 2D NMR). tandfonline.comuantwerpen.be
This online coupling avoids the need for traditional, time-consuming preparative isolation and minimizes the risk of sample degradation.
Another powerful hyphenated technique is UPLC coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS). frontiersin.orgnih.gov This system combines the superior separation power of UPLC with high-resolution mass spectrometry. mdpi.com
UPLC: Provides rapid and high-resolution separation. waters.com
ESI-QTOF-MS/MS: ESI gently ionizes the molecules, the QTOF analyzer provides high-resolution, accurate mass data for both the parent ion (MS) and its fragmentation ions (MS/MS). The fragmentation pattern provides further structural information, confirming the identity of the compound. rsc.orgresearchgate.net This technique is exceptionally sensitive and ideal for identifying and quantifying trace components in complex mixtures. mdpi.comnih.gov
Application of Spectroscopic Techniques for Quality Control in Research
Spectroscopic techniques are integral to quality control (QC) throughout the research process involving this compound. spectroscopyonline.comresearchgate.net From the initial extract to the final isolated compound, these methods ensure identity, purity, and consistency. azom.comfrontiersin.org
Identity Confirmation: NMR and HRMS are the definitive tools for confirming the structural identity of this compound. A full set of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) serves as a fingerprint for the molecule. uantwerpen.be An accurate mass measurement from HRMS confirms its elemental composition. univie.ac.at These data are essential for validating that the correct compound has been isolated.
Purity Assessment: HPLC-DAD is a workhorse for purity assessment. measurlabs.com By developing a suitable chromatographic method, the peak area of this compound can be compared to the total area of all detected peaks (area percent method) to estimate its purity. The absence of extraneous peaks at different wavelengths on the DAD detector provides confidence in the sample's homogeneity. rsc.org
Stability and Degradation Studies: Spectroscopic methods can monitor the stability of this compound under various conditions. researchgate.net For instance, HPLC-DAD can be used to track the appearance of degradation products over time, while NMR can help identify the structure of these new compounds. This is crucial for establishing proper storage and handling protocols. thermofisher.com
Future Directions in Glucoerysodine Research
Elucidation of Further Biosynthetic Pathways and Genetic Engineering for Production
The biosynthesis of Erythrina alkaloids is a complex process, with studies indicating that (S)-norreticuline is a key precursor, analogous to the pathways for morphinan (B1239233) and Amaryllidaceae alkaloids. sci-hub.se The pathway involves L-tyrosine as a starting amino acid. sci-hub.se However, the specific enzymatic steps and regulatory networks that lead to the formation of Glucoerysodine remain to be fully elucidated. Future research must focus on identifying and characterizing the complete biosynthetic gene cluster responsible for its production in Erythrina species. This knowledge is fundamental for metabolic engineering efforts.
Genetic engineering offers a promising avenue for enhancing the production of this compound, overcoming the limitations of natural extraction which can be variable and low-yielding. actascientific.comebsco.com Techniques that have been successfully applied to other natural products, such as the chromosomal integration of the Vitreoscilla hemoglobin gene (vhb) to improve erythromycin (B1671065) production in Saccharopolyspora erythraea, could be adapted. nih.gov By introducing and expressing the relevant biosynthetic genes in a suitable host organism, such as a fast-growing plant or a microbial chassis like bacteria or yeast, it may be possible to create a stable and scalable production platform. khanacademy.orgyoutube.combritannica.com This approach not only secures a reliable supply for research and development but also opens the door to creating novel analogues through combinatorial biosynthesis.
Comprehensive Mechanistic Studies of Biological Activities at Molecular and Cellular Levels
Initial studies have shown that this compound possesses several interesting biological activities, though the underlying mechanisms are not fully understood. It is reported to target glucose metabolism within cells, enhance mitochondrial function, and influence cellular energy distribution. biosynth.com It has also been observed to exert antiplasmodial effects and to act synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce cytotoxicity in cancer cell lines. sci-hub.seresearchgate.netmdpi.com
Future research must delve deeper into these observations at the molecular and cellular levels. Investigating its interaction with specific cellular targets, such as the enzymes and transporters involved in glucose pathways, is critical. biosynth.com Understanding how it modulates mitochondrial bioenergetics could reveal its potential in metabolic diseases. Furthermore, elucidating the mechanism behind its synergistic effect with TRAIL could uncover novel strategies for cancer therapy. sci-hub.se Detailed studies are needed to understand how its structure relates to these functions, providing a basis for rational drug design. researchgate.net
Exploration of Novel Pharmacological Targets and Therapeutic Applications (pre-clinical)
The known biological activities of this compound suggest its potential in several therapeutic areas. Its antiplasmodial activity makes it a candidate for antimalarial drug research. mdpi.comnih.govmalariaworld.org Additionally, its role in glucose metabolism points towards applications in metabolic disorders like diabetes. biosynth.comresearchgate.net An extract of Erythrina senegalensis containing this compound was also found to have antifungal activity against Candida species. nih.gov
Pre-clinical studies are essential to validate these potential applications and to discover new ones. A key future direction is the systematic screening of this compound against a wide panel of pharmacological targets, including receptors, enzymes, and ion channels. Computational docking studies have already suggested a binding affinity for acetylcholinesterase, indicating a potential role in neurological conditions. nih.gov The broad bioactivities reported for other constituents of the Erythrina genus—including anti-inflammatory, cytotoxic, and muscle relaxant effects—suggest that this compound may also possess a wider range of activities than currently known. researchgate.net
Table 1: Potential Pre-clinical Therapeutic Applications of this compound
| Potential Therapeutic Area | Observed Activity | Supporting Findings | Citation(s) |
|---|---|---|---|
| Infectious Disease | Antiplasmodial | Exerts effects against malaria parasites. | researchgate.net, mdpi.com, malariaworld.org |
| Antifungal | Active against Candida albicans and Candida glabrata. | nih.gov | |
| Oncology | Cytotoxicity (synergistic) | Acts synergistically with TRAIL to induce cell death in Jurkat cells. | sci-hub.se |
| Metabolic Disease | Glucose Metabolism Modulation | Targets glucose metabolism and enhances mitochondrial function. | biosynth.com |
| Antidiabetic | Found in plant extracts with demonstrated antidiabetic properties. | researchgate.net | |
| Neurological Disorders | Acetylcholinesterase Inhibition | Predicted to have high binding affinity with acetylcholinesterase in docking studies. | nih.gov |
Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Bioactivity
Currently, this compound is primarily obtained through extraction from natural sources. scribd.com To support extensive pre-clinical and potential clinical development, the establishment of efficient and scalable total synthesis routes is crucial. A robust synthetic pathway would provide a consistent supply of the pure compound and, more importantly, enable the creation of a library of derivatives.
Derivatization is a key strategy for optimizing the pharmacological properties of a lead compound. By systematically modifying the core structure of this compound—for instance, by altering the glycosidic bond, modifying the tetracyclic erythrinane skeleton, or adding new functional groups—researchers can explore the structure-activity relationship (SAR). sci-hub.sescribd.com The goal of these derivatization strategies would be to develop new analogues with enhanced bioactivity, improved selectivity for their targets, and better pharmacokinetic profiles.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
The integration of "omics" technologies is set to revolutionize natural product research. Metabolomics can be employed to comprehensively profile the secondary metabolites in Erythrina species, helping to understand the metabolic context in which this compound is produced and to discover other related bioactive compounds. researchgate.netresearchgate.netnih.gov UPLC-MS-based metabolomic profiling has already been used to identify this compound in Erythrina senegalensis extracts. nih.gov
Proteomics offers a powerful tool to understand the system-wide effects of this compound. By comparing the proteome of cells or tissues before and after treatment, researchers can identify proteins and pathways that are significantly altered. nih.gov This approach can help to deconstruct the compound's mechanism of action, identify its molecular targets, and discover potential biomarkers of its activity. nih.govresearchgate.netyoutube.com For example, given this compound's effects on glucose metabolism, a proteomics study could reveal its impact on key proteins in glycolysis, gluconeogenesis, and insulin (B600854) signaling pathways. nih.govnih.gov
Advanced Computational Modeling for Drug Design and Prediction of Bioactivity
Computational methods are indispensable tools for accelerating drug discovery. researchgate.netijarbs.com For this compound, advanced computational modeling can be applied in several ways. Structure-based drug design (SBDD), which relies on the 3D structure of a target protein, can be used to predict how this compound and its derivatives bind to specific pharmacological targets. iit.itnih.gov Molecular docking, a key SBDD technique, has already been used to predict the interaction between this compound and acetylcholinesterase. nih.gov
In cases where the target structure is unknown, ligand-based methods can be employed. ijarbs.comnih.gov Furthermore, the rise of artificial intelligence and machine learning offers new possibilities for predicting bioactivity. nih.govnih.gov Deep convolutional neural networks, such as AtomNet, can be trained on large datasets of chemical structures and their known activities to predict the bioactivity of new compounds like this compound. arxiv.org These predictive models can help prioritize the synthesis of derivatives that are most likely to have enhanced activity, saving significant time and resources. github.commdpi.com
Standardization of Research Methodologies and Quality Control for Natural Product Studies
To ensure the reliability and reproducibility of research on this compound, the standardization of research methodologies is paramount. actascientific.com This encompasses all stages of the research process, from the collection and botanical verification of the plant material to the extraction, isolation, and characterization of the compound. amazonaws.compaho.org The use of standardized analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR), is essential for chemical profiling and ensuring the purity of the compound. scribd.comamazonaws.comfiocruz.br
Furthermore, establishing quality control benchmarks for this compound studies is critical. This includes developing reference standards and validated analytical methods. actascientific.com Initiatives like the Minimum Information about a Biosynthetic Gene cluster (MIBiG) provide a framework for standardizing data related to natural product biosynthetic pathways, which would be beneficial for future genetic engineering efforts. nih.gov Adopting such standards across the research community will facilitate the comparison of data between different laboratories, increase the visibility and impact of research findings, and build a solid foundation for the potential translation of this compound from the laboratory to clinical applications. amazonaws.comnih.gov
Q & A
Q. What are the recommended methodologies for the structural elucidation of Glucoerysodine in novel biological samples?
To determine the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray crystallography . For glycan-specific analysis, cross-reference structural motifs with the GlyTouCan database, which provides validated glycosylation patterns and community-curated annotations . Ensure purity validation via high-performance liquid chromatography (HPLC) and compare spectral data with existing literature to confirm novel findings .
Q. How should researchers design experiments to assess the biochemical stability of this compound under varying physiological conditions?
Use controlled stability assays with parameters mimicking physiological environments (e.g., pH, temperature, enzymatic activity). Employ kinetic studies to monitor degradation rates via UV-Vis spectroscopy or HPLC. Include positive/negative controls (e.g., known stable/unstable analogs) and replicate experiments across three independent trials to account for batch variability. Document protocols rigorously to enable reproducibility .
Q. What validated protocols exist for the extraction and purification of this compound from natural sources while minimizing degradation?
Prioritize cold solvent extraction (e.g., methanol/water mixtures) to preserve labile functional groups. Follow with column chromatography (e.g., silica gel, ion-exchange) for purification, and confirm purity via thin-layer chromatography (TLC) or HPLC. Degradation risks can be mitigated by conducting extractions under inert atmospheres (e.g., nitrogen) and avoiding prolonged light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Apply the principal contradiction framework : Identify the dominant factor influencing discrepancies (e.g., bioavailability, metabolic conversion). Conduct pharmacokinetic studies to quantify tissue distribution and metabolite profiles. Validate in vitro findings using 3D cell cultures or organ-on-a-chip systems that better replicate in vivo conditions. Cross-validate results with orthogonal assays (e.g., fluorescence-based activity screens vs. enzymatic assays) .
Q. What strategies optimize the reproducibility of this compound characterization studies across independent laboratories?
Adopt standardized protocols with explicit details on instrumentation settings, solvent batches, and calibration methods. Use certified reference materials (CRMs) for quantitative comparisons. Implement inter-laboratory validation through collaborative studies, and share raw data via repositories like GlyTouCan to enable transparency .
Q. What computational approaches are effective in predicting this compound's interaction networks within metabolic pathways?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to model ligand-protein interactions. Integrate pathway analysis tools (e.g., KEGG, MetaCyc) to map putative targets. Validate predictions using knockout models or CRISPR interference in relevant cell lines. Cross-reference GlyTouCan’s motif database to identify conserved glycan-binding domains .
Methodological Best Practices
- Data Contradiction Analysis : Apply dialectical evaluation to distinguish primary vs. secondary contradictions in datasets (e.g., conflicting bioactivity results may stem from assay sensitivity thresholds rather than compound efficacy) .
- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .
- Ethical Reproducibility : Archive experimental details (e.g., instrument calibration logs, solvent suppliers) in supplementary materials to meet journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
